3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride consists of a piperidine ring fused with a thiadiazole ring. The chlorine atom is attached to the thiadiazole nitrogen. The compound’s structure can be visualized using spectroscopic techniques such as IR, NMR, and LCMS .
Chemical Reactions Analysis
The compound’s chemical reactivity and reactions are essential for understanding its behavior. Unfortunately, specific reactions were not explicitly mentioned in the available literature. Further studies are needed to explore its reactivity and potential reactions .
Scientific Research Applications
Synthesis of Non-Ionic Surfactants and Microbiological Activities
A study conducted by Abdelmajeid, Amine, and Hassan (2017) describes the synthesis of novel scaffolds combining thiadiazole and piperidine derivatives from stearic acid. These compounds were synthesized to explore their potential as non-ionic surfactants and to evaluate their microbiological activities against various bacterial strains and fungi. The physico-chemical and surface properties, as well as the biodegradability of these synthesized non-ionic surfactants, were assessed, highlighting their potential applications in developing antimicrobial agents and surfactants with specific biological activities (Abdelmajeid, Amine, & Hassan, 2017).
Antileishmanial Activity
Foroumadi et al. (2005) synthesized a series of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives, including piperazine and piperidine analogs, and evaluated them for in vitro leishmanicidal activity. These compounds exhibited strong leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam in efficacy. This indicates their potential as a basis for developing new treatments for leishmaniasis, a significant parasitic disease (Foroumadi et al., 2005).
Synthesis and Biological Activities of Thiadiazole Amide Derivatives
A study by Xia (2015) focused on synthesizing fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine. These compounds were characterized and tested for their biological activities, showing inhibitory effects against Xanthomonas campestris pv. oryzae and certain antiviral activities against tobacco mosaic virus. This research underscores the potential of thiadiazole derivatives in agricultural applications and antiviral drug development (Xia, 2015).
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have been studied for their potent antimicrobial properties . These compounds may interact with various enzymes or proteins in the microbial cell, disrupting essential biological processes.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with biological targets in a way that disrupts their normal function . This disruption can lead to the death of the microbial cell, thus exhibiting antimicrobial activity.
Biochemical Pathways
Given the antimicrobial properties of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds likely interfere with essential biochemical pathways in microbial cells, leading to their death .
Result of Action
Given the antimicrobial properties of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds likely cause the death of microbial cells .
Properties
IUPAC Name |
2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKZYXUTOVGCAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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